2,6-Dimethoxypyridine-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxypyridine-4-carbonyl chloride is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine-4-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethoxypyridine with oxalyl chloride in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,6-dimethoxypyridine-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Oxalyl Chloride: Used in the synthesis of the compound.
Dichloromethane: Common solvent for reactions involving this compound.
Amines: React with the compound to form amides.
Major Products Formed
2,6-Dimethoxypyridine-4-carboxylic Acid: Formed through hydrolysis.
Amides: Formed through condensation reactions with amines.
Scientific Research Applications
2,6-Dimethoxypyridine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxypyridine-4-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of amides or esters.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: A precursor in the synthesis of 2,6-dimethoxypyridine-4-carbonyl chloride.
2,6-Dimethoxypyridine-4-carboxylic Acid: A hydrolysis product of the compound.
Pyridine-2,6-dicarbonyl Dichloride: Another pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. Its methoxy groups at positions 2 and 6 enhance its stability and reactivity compared to other pyridine derivatives.
Properties
CAS No. |
717871-77-7 |
---|---|
Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(9)11)4-7(10-6)13-2/h3-4H,1-2H3 |
InChI Key |
UDZLZXOBNFKBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.